Cyanine5 Alkyne: A Technical Guide for Bioorthogonal Labeling
Cyanine5 Alkyne: A Technical Guide for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine5 (Cy5) alkyne is a fluorescent probe widely utilized in biological research for the specific labeling of biomolecules.[1][2] This synthetic dye belongs to the cyanine family and is characterized by its intense fluorescence in the far-red region of the electromagnetic spectrum.[1] The key feature of Cyanine5 alkyne is the presence of a terminal alkyne group, which allows it to participate in highly specific and efficient bioorthogonal "click chemistry" reactions.[3][4] This technical guide provides an in-depth overview of Cyanine5 alkyne, including its physicochemical properties, detailed experimental protocols for its application, and a workflow for visualizing post-translational modifications.
Cyanine5 alkyne is particularly valuable for applications where minimal autofluorescence from biological samples is crucial, as its emission is in the far-red spectrum. It is frequently employed in fluorescence microscopy, flow cytometry, and quantitative PCR (qPCR). The dye's high photostability and brightness make it suitable for imaging low-abundance targets. The alkyne functional group enables the covalent attachment of the dye to molecules containing an azide group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming a stable triazole linkage.
Physicochemical and Spectral Properties
Cyanine5 alkyne is a dark blue, water-soluble powder. While some forms are water-soluble, others are non-water soluble and require dissolution in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before use in aqueous solutions. It is generally stable and can be stored at -20°C in the dark for extended periods. The fluorescence of Cyanine5 is pH-insensitive between pH 4 and 10.
The spectral properties of Cyanine5 alkyne are summarized in the table below. Its absorption and emission spectra are nearly identical to other Cyanine5-based dyes, such as Alexa Fluor® 647.
| Property | Value | Reference |
| Maximum Excitation Wavelength (λex) | 646 - 650 nm | |
| Maximum Emission Wavelength (λem) | 662 - 680 nm | |
| Molar Extinction Coefficient (ε) | 250,000 M-1cm-1 | |
| Fluorescence Quantum Yield (Φ) | 0.2 | |
| Recommended Laser Lines | 633 nm or 647 nm |
Core Applications and Experimental Protocols
The primary application of Cyanine5 alkyne is the fluorescent labeling of biomolecules through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This highly specific and efficient reaction allows for the covalent attachment of the dye to proteins, nucleic acids, and other molecules that have been modified to contain an azide group.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction involves the formation of a stable triazole ring from the reaction between a terminal alkyne (on the Cyanine5 dye) and an azide (on the target biomolecule). This reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate). To stabilize the Cu(I) and prevent its oxidation, a chelating ligand such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or tris(benzyltriazolylmethyl)amine (TBTA) is often included in the reaction mixture.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
Protocol for Labeling Azide-Modified Proteins
This protocol provides a general procedure for the fluorescent labeling of proteins containing an azide modification with Cyanine5 alkyne.
Materials:
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Azide-modified protein
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Cyanine5 alkyne
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Copper(II) sulfate (CuSO4)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
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Sodium ascorbate
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Amine-free buffer (e.g., PBS, pH 7.4)
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DMSO or DMF
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Spin desalting column or dialysis cassette for purification
Procedure:
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Prepare Stock Solutions:
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Dissolve Cyanine5 alkyne in DMSO or DMF to a concentration of 10 mM.
-
Prepare a 100 mM stock solution of CuSO4 in nuclease-free water.
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Prepare a 200 mM stock solution of THPTA in nuclease-free water.
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Prepare a fresh 100 mM stock solution of sodium ascorbate in nuclease-free water.
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-
Prepare Protein Sample:
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Dissolve the azide-modified protein in an amine-free buffer to a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris) should be avoided as they can interfere with the reaction.
-
-
Click Reaction:
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In a microcentrifuge tube, combine the azide-modified protein solution with Cyanine5 alkyne. The molar ratio of dye to protein may need to be optimized, but a 4-10 fold molar excess of the dye is a good starting point.
-
Prepare the catalyst premix by combining the CuSO4 and THPTA stock solutions in a 1:2 molar ratio and let it stand for a few minutes.
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Add the catalyst premix to the protein-dye mixture. A final concentration of 1-2 mM CuSO4 is typically sufficient.
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Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mM.
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Incubate the reaction at room temperature for 1-2 hours, protected from light.
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-
Purification:
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Remove the unreacted dye and other small molecules by passing the reaction mixture through a spin desalting column or by dialysis against an appropriate buffer.
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Protocol for Labeling Azide-Modified Oligonucleotides
This protocol outlines a general method for labeling azide-modified oligonucleotides with Cyanine5 alkyne.
Materials:
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Azide-modified oligonucleotide
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Cyanine5 alkyne
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Copper(II) sulfate (CuSO4)
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BTTAA (a copper(I)-stabilizing ligand)
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Sodium ascorbate
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Nuclease-free water
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DMSO or DMF
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Ethanol for precipitation or a suitable purification column
Procedure:
-
Prepare Stock Solutions:
-
Prepare stock solutions of Cyanine5 alkyne, CuSO4, BTTAA, and sodium ascorbate as described in the protein labeling protocol.
-
-
Prepare Oligonucleotide Sample:
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Dissolve the azide-modified oligonucleotide in nuclease-free water to a concentration of approximately 1 mM.
-
-
Click Reaction:
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In a microcentrifuge tube, mix the azide-modified oligonucleotide with a 4-50 fold molar excess of Cyanine5 alkyne.
-
Prepare a premix of CuSO4 and BTTAA.
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Add the catalyst premix to the oligonucleotide-dye mixture.
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Add sodium ascorbate to initiate the reaction.
-
Incubate at room temperature for 30-60 minutes.
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-
Purification:
-
Purify the labeled oligonucleotide by ethanol precipitation or using a commercially available oligonucleotide purification kit.
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Visualizing Protein Glycosylation: An Experimental Workflow
A powerful application of Cyanine5 alkyne is in the visualization of post-translational modifications, such as glycosylation. This is achieved by metabolically labeling cells with an azide-modified sugar, which is incorporated into glycoproteins. The azide groups on these glycoproteins can then be specifically tagged with Cyanine5 alkyne via a click reaction, allowing for their visualization by fluorescence microscopy.
Workflow for Visualizing Protein Glycosylation with Cyanine5 Alkyne.
Conclusion
Cyanine5 alkyne is a versatile and powerful tool for the fluorescent labeling of biomolecules. Its far-red emission, high brightness, and photostability, combined with the specificity and efficiency of click chemistry, make it an ideal choice for a wide range of applications in molecular and cellular biology. The detailed protocols and workflows provided in this guide offer a starting point for researchers to effectively utilize Cyanine5 alkyne in their studies of proteins, nucleic acids, and post-translational modifications.
References
- 1. file.elabscience.com [file.elabscience.com]
- 2. assaygenie.com [assaygenie.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of a general methodology for labelling peptide–morpholino oligonucleotide conjugates using alkyne–azide click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
